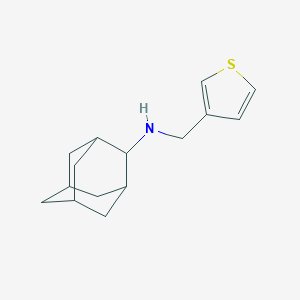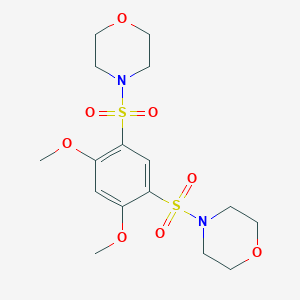
N-(2-adamantyl)-N-(3-thienylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-N-(3-thienylmethyl)amine, also known as AAPT, is a novel compound that has gained significant interest in scientific research. AAPT is a member of the class of adamantane derivatives, which have been extensively studied due to their potential therapeutic properties. In
作用机制
The mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood. However, it has been proposed that N-(2-adamantyl)-N-(3-thienylmethyl)amine exerts its effects by modulating various signaling pathways in cells. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to have a variety of biochemical and physiological effects. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the replication of HIV and influenza viruses. N-(2-adamantyl)-N-(3-thienylmethyl)amine has also been found to improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the modulation of various signaling pathways by N-(2-adamantyl)-N-(3-thienylmethyl)amine.
实验室实验的优点和局限性
N-(2-adamantyl)-N-(3-thienylmethyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied, and its biological effects are well characterized. However, there are also limitations to using N-(2-adamantyl)-N-(3-thienylmethyl)amine in lab experiments. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on N-(2-adamantyl)-N-(3-thienylmethyl)amine. One area of interest is the development of novel therapeutics based on N-(2-adamantyl)-N-(3-thienylmethyl)amine. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine analogs could be synthesized and tested for their potential therapeutic properties. Another area of interest is the study of the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine. Understanding how N-(2-adamantyl)-N-(3-thienylmethyl)amine modulates various signaling pathways could lead to the development of more targeted therapies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(2-adamantyl)-N-(3-thienylmethyl)amine could provide valuable information for the development of clinical trials.
合成方法
The synthesis of N-(2-adamantyl)-N-(3-thienylmethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-adamantanone with sodium hydride to form 2-adamantyl carbanion. The second step involves the reaction of 2-adamantyl carbanion with 3-bromomethylthiophene to form N-(2-adamantyl)-N-(3-thienylmethyl)amine. The yield of N-(2-adamantyl)-N-(3-thienylmethyl)amine can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
科学研究应用
N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and neuroprotective effects. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to modulate the immune system and improve cognitive function. These properties make N-(2-adamantyl)-N-(3-thienylmethyl)amine a promising candidate for the development of novel therapeutics.
属性
产品名称 |
N-(2-adamantyl)-N-(3-thienylmethyl)amine |
|---|---|
分子式 |
C15H21NS |
分子量 |
247.4 g/mol |
IUPAC 名称 |
N-(thiophen-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C15H21NS/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11/h1-2,9,11-16H,3-8H2 |
InChI 键 |
HTFPGZKZRZVFKR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
规范 SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)

